molecular formula C28H16 B085973 Dibenzo[fg,qr]pentacene CAS No. 197-74-0

Dibenzo[fg,qr]pentacene

Cat. No. B085973
CAS RN: 197-74-0
M. Wt: 352.4 g/mol
InChI Key: CQZAFTXSQXUULO-UHFFFAOYSA-N
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Description

Dibenzo[fg,qr]pentacene (DBP) is a polycyclic aromatic hydrocarbon that has gained significant attention in the field of organic electronics due to its excellent semiconducting properties. DBP is a highly conjugated molecule with a planar structure and a large π-conjugated system, making it an ideal candidate for use in various electronic devices.

Mechanism of Action

Dibenzo[fg,qr]pentacene acts as a semiconducting material by facilitating the transport of charge carriers (electrons or holes) through its conjugated π-system. In OFETs, this compound is used as the active layer, where it forms a channel between the source and drain electrodes. When a voltage is applied, the charge carriers are injected into the channel and transported through the this compound layer. In OLEDs, this compound is used as an emissive layer, where it emits light when a voltage is applied. The mechanism of action in OSCs is similar to that in OFETs, where this compound is used as the active layer to facilitate the transport of charge carriers.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound can induce cytotoxicity in certain cell lines. This compound has also been shown to induce oxidative stress and DNA damage in some in vitro studies.

Advantages and Limitations for Lab Experiments

Dibenzo[fg,qr]pentacene has several advantages as a semiconducting material, including its high charge carrier mobility, good stability, and low cost. However, this compound also has some limitations, including its low solubility in common solvents, which can make it difficult to process and fabricate into electronic devices.

Future Directions

There are several future directions for Dibenzo[fg,qr]pentacene research, including the development of new synthesis methods to improve the solubility and processability of this compound. Additionally, there is a need for further studies on the biochemical and physiological effects of this compound. Furthermore, the use of this compound in the development of new electronic devices, such as flexible and stretchable electronics, is an area of active research. Finally, the use of this compound in the development of new photoresponsive materials for photovoltaic and optoelectronic applications is another promising direction for future research.
Conclusion:
In conclusion, this compound is a highly conjugated molecule with excellent semiconducting properties. This compound has been extensively studied for its use in various electronic devices, including OFETs, OLEDs, and OSCs. This compound has several advantages as a semiconducting material, including its high charge carrier mobility, good stability, and low cost. However, this compound also has some limitations, including its low solubility in common solvents. There are several future directions for this compound research, including the development of new synthesis methods, further studies on the biochemical and physiological effects of this compound, and the use of this compound in the development of new electronic devices and photoresponsive materials.

Scientific Research Applications

Dibenzo[fg,qr]pentacene has a wide range of scientific research applications, including its use as a semiconducting material in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). This compound has also been used in the development of photoresponsive materials, where it can be used as a photosensitizer in photovoltaic devices.

properties

CAS RN

197-74-0

Molecular Formula

C28H16

Molecular Weight

352.4 g/mol

IUPAC Name

heptacyclo[13.11.1.12,10.04,9.017,22.023,27.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19,21,23(27),24-tetradecaene

InChI

InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-23-13-6-12-22-20-10-4-2-8-18(20)16-26(28(22)23)24-14-5-11-21(19)27(24)25/h1-16H

InChI Key

CQZAFTXSQXUULO-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC=CC=C6C7=C5C(=CC=C7)C4=CC2=C1

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC=CC=C6C7=C5C(=CC=C7)C4=CC2=C1

Other CAS RN

197-74-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 9-bromophenanthrene (50 g) in benzene (250 mL) was added solid aluminum chloride (50 g) gradually in portions. After the addition was complete, the mixture was heated at reflux for one hour, then cooled to ambient temperature. A slow addition of 2N HCl (250 mL) was then made (caution: exothermic). The resultant mixture was heated to reflux for an hour. Once cooled the mixture was filtered. The crude solid was washed with several portions of water and air-dried. The black solid (13.5 g) was placed in a soxhlet extractor and extracted with hot THF. The concentrated extracts were sublimed under a nitrogen flow at 300° C. and 640 mTorr to provide 1.2 g of dibenzo[b,k]perylene. The sample was pure by HPLC analysis (Keystone PAH, 5 micron, 100×3 mm).
Quantity
50 g
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reactant
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50 g
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250 mL
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250 mL
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reactant
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resultant mixture
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0 (± 1) mol
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